methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate
Description
Methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a benzoate moiety. The pyrazolo-oxazine ring system is characterized by a bicyclic structure combining pyrazole and oxazine rings, which confers unique electronic and steric properties. The compound includes an N-methyl group on the pyrazolo-oxazine ring and a methyl ester group on the benzoate substituent. While its exact applications remain under investigation, analogs of this compound class are frequently explored in medicinal chemistry for kinase inhibition, anti-inflammatory, or anticancer activities .
Properties
IUPAC Name |
methyl 2-[6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl(methyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-18(13-7-4-3-6-11(13)16(21)22-2)15(20)12-10-14-19(17-12)8-5-9-23-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBONWPLDKGXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Pyrazolo-oxazine + benzoate | - N-Methyl (pyrazolo-oxazine) - Methyl ester (benzoate) |
~349.37 (calculated) |
| Compound A | Pyrazolo-oxazine | Ethyl ester at 2-position | ~224.25 (calculated) |
| Compound B | Pyrazolo-oxazine | Aldehyde at 2-position | ~178.19 (calculated) |
| Compound C | Pyrazolo-oxazine | Hydroxymethyl at 2-position | ~180.20 (calculated) |
| Compound D | Pyrazole | 5-Hydroxy, 1-methyl, and methyl ester groups | ~186.17 (calculated) |
Key Observations :
- The target compound’s benzoate moiety and amide linkage distinguish it from simpler pyrazolo-oxazine esters (e.g., Compound A) .
- Compound D lacks the oxazine ring, resulting in a monocyclic pyrazole structure with distinct electronic properties .
Physicochemical Properties
Table 2: Solubility, Stability, and LogP
| Compound | Solubility (mg/mL) | LogP (Predicted) | Stability Notes |
|---|---|---|---|
| Target Compound | ~0.5 in DMSO | 2.1 | Stable at room temperature; hydrolyzes in base |
| Compound A | ~0.3 in DMSO | 2.8 | Stable; ethyl ester resists hydrolysis vs. methyl |
| Compound B | <0.1 in water | 1.5 | Air-sensitive (aldehyde oxidation) |
| Compound C | ~1.2 in ethanol | 0.9 | Prone to oxidation (hydroxymethyl group) |
| Compound D | ~2.0 in methanol | 1.2 | Sensitive to UV degradation |
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate, and how can reaction yields be improved?
- Methodology :
- Begin with condensation of a substituted benzoate derivative (e.g., methyl 2-aminobenzoate) with a pre-synthesized pyrazolo-oxazine carboxamide intermediate.
- Use environmentally friendly solvents (e.g., ethanol or acetonitrile) under mild temperatures (50–80°C) to minimize side reactions .
- Optimize stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) and monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, comparing chemical shifts to similar pyrazolo-oxazine derivatives (e.g., δ 2.24 ppm for methyl groups in pyrazole rings) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. How can in silico methods predict the biological targets and binding mechanisms of this compound?
- Methodology :
- Perform molecular docking (using AutoDock Vina or Schrödinger) to screen against kinase or receptor databases (e.g., PDB), focusing on conserved binding pockets .
- Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Cross-reference with pharmacophore modeling to identify critical functional groups (e.g., carboxamido linkage) for activity .
Q. What experimental strategies are recommended to evaluate the compound’s bioactivity (e.g., kinase inhibition or antimicrobial effects)?
- Methodology :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with positive controls (staurosporine for kinases) .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values to known inhibitors .
- Antimicrobial Screening : Conduct microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, adjusting concentrations from 1–100 µM .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Syntize analogs with modifications to the methyl benzoate moiety (e.g., halogenation or methoxy substitution) and pyrazolo-oxazine core (e.g., alkylation or ring expansion) .
- Test analogs in parallel bioassays to correlate structural changes with activity shifts. For example, replacing the methyl group with a trifluoromethyl group may improve metabolic stability .
- Use QSAR models (e.g., CoMFA/CoMSIA) to quantify substituent effects on bioactivity .
Q. How should researchers address contradictions in reported bioactivity data for similar pyrazolo-oxazine derivatives?
- Methodology :
- Comparative Assays : Re-test disputed compounds under standardized conditions (e.g., same cell line, assay protocol, and batch reagents) .
- Meta-Analysis : Systematically review literature to identify variables (e.g., solvent used in solubility tests, incubation time) that may explain discrepancies .
- Mechanistic Profiling : Use transcriptomics or proteomics to confirm target engagement and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
